molecular formula C12H20N2 B3347368 2,4-Diisopropylbenzene-1,3-diamine CAS No. 133681-71-7

2,4-Diisopropylbenzene-1,3-diamine

Cat. No. B3347368
CAS RN: 133681-71-7
M. Wt: 192.3 g/mol
InChI Key: NGZRWRJBDHKXLJ-UHFFFAOYSA-N
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Description

2,4-Diisopropylbenzene-1,3-diamine is an organic compound with the molecular formula C12H20N2. It is also known by its IUPAC name 2,4-di(propan-2-yl)benzene-1,3-diamine .


Synthesis Analysis

The synthesis of compounds similar to 2,4-Diisopropylbenzene-1,3-diamine has been reported in the literature. For instance, a diamine was prepared by the aromatic nucleophilic substitution of α,α-bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene with 1-chloro-4-nitrobenzene, followed by subsequent hydrogenation of the intermediate dinitro compound . Another method involves the alkylation of benzene or isopropylbenzene with propylene .


Molecular Structure Analysis

The molecular structure of 2,4-Diisopropylbenzene-1,3-diamine consists of a benzene ring substituted with two isopropyl groups and two amine groups .


Chemical Reactions Analysis

In one study, a diamine similar to 2,4-Diisopropylbenzene-1,3-diamine was reacted with various aromatic dicarboxylic acids to prepare a series of new polyamides . Diisopropylbenzenes can also be transformed by transalkylation reactions .

Mechanism of Action

While the specific mechanism of action for 2,4-Diisopropylbenzene-1,3-diamine is not mentioned in the retrieved sources, it’s worth noting that diisopropylbenzenes can form hydroperoxides, which are of interest as radical initiators for polymerization .

Safety and Hazards

The safety data sheet for a related compound, 1,3-Diisopropylbenzene, indicates that it is a combustible liquid. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

2,4-di(propan-2-yl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-7(2)9-5-6-10(13)11(8(3)4)12(9)14/h5-8H,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZRWRJBDHKXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C=C1)N)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564694
Record name 2,4-Di(propan-2-yl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133681-71-7
Record name 2,4-Di(propan-2-yl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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